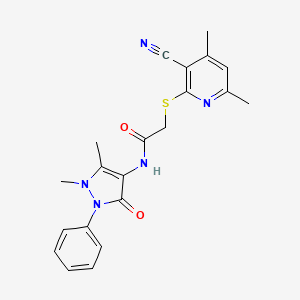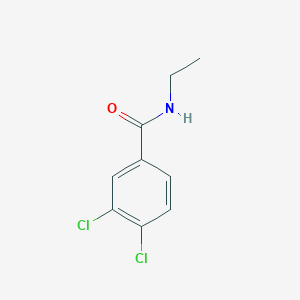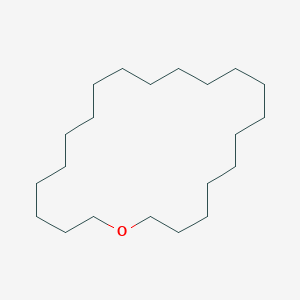![molecular formula C12H11IO4S B14142843 [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate CAS No. 61477-31-4](/img/structure/B14142843.png)
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is a compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications. The presence of both hydroxy and sulfonate groups in the molecule contributes to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate typically involves the oxidation of iodobenzene derivatives. One common method is the reaction of iodobenzene with a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a sulfonating agent like sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced to lower oxidation state iodine compounds.
Substitution: The hydroxy and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.
Applications De Recherche Scientifique
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate exerts its effects involves its ability to act as an oxidizing agent. The hypervalent iodine center can facilitate the transfer of oxygen atoms to substrates, leading to their oxidation. This process often involves the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound with similar oxidizing properties.
Iodosobenzene: Known for its use in oxidation reactions.
Phenyliodine(III) bis(trifluoroacetate): Used in various organic transformations.
Uniqueness
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is unique due to the presence of both hydroxy and sulfonate groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable reagent in both academic and industrial settings.
Propriétés
Numéro CAS |
61477-31-4 |
|---|---|
Formule moléculaire |
C12H11IO4S |
Poids moléculaire |
378.18 g/mol |
Nom IUPAC |
[hydroxy(phenyl)-λ3-iodanyl] benzenesulfonate |
InChI |
InChI=1S/C12H11IO4S/c14-13(11-7-3-1-4-8-11)17-18(15,16)12-9-5-2-6-10-12/h1-10,14H |
Clé InChI |
MXUJRZRNLJYUAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


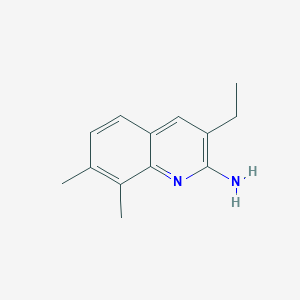

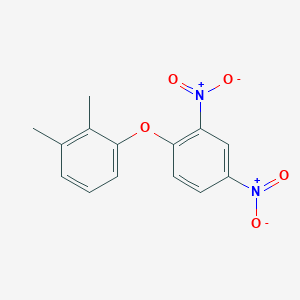
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
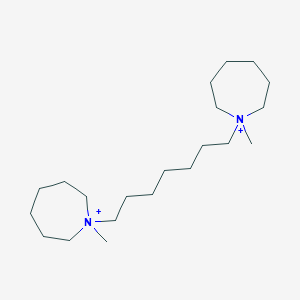
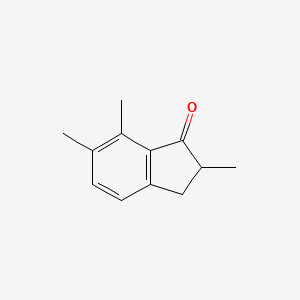

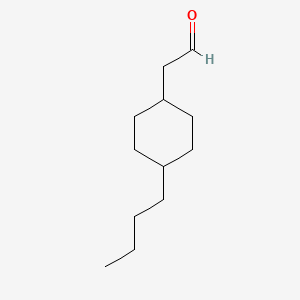
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
